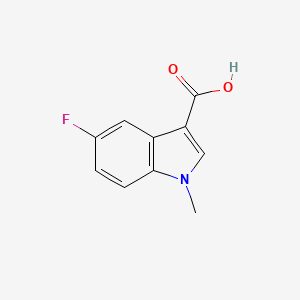

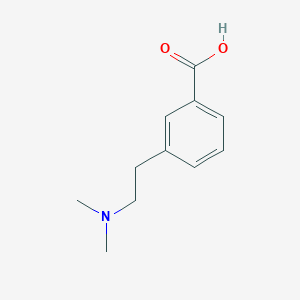

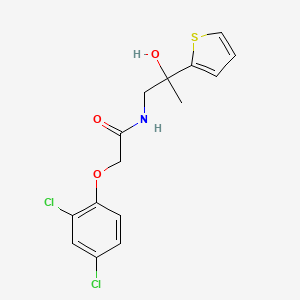

5-fluoro-1-methyl-1H-indole-3-carboxylic acid

Overview

Description

Synthesis Analysis The synthesis of related fluorinated indole derivatives often involves multi-step processes, including protection-deprotection strategies, regioselective halogenation, and cyclization reactions. For instance, the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a compound with structural similarities, showcases a five-step synthesis starting from commercially available aniline derivatives, highlighting the challenges and strategies in synthesizing fluorinated indoles (Mayes et al., 2010).

Molecular Structure Analysis The molecular structure of fluorinated indoles and their derivatives is characterized by spectroscopic techniques such as FT-IR, FT-Raman, UV, ^1H, and ^13C NMR. These methods provide insights into the electronic nature, HOMO-LUMO energy distribution, and the reactivity of the molecule through natural bond orbital (NBO) analysis, as seen in studies on related molecules like methyl 5-methoxy-1H-indole-2-carboxylate (Almutairi et al., 2017).

Chemical Reactions and Properties Fluorinated indole derivatives participate in a variety of chemical reactions, offering a plethora of applications in synthesizing novel compounds. For example, the decarboxylative fluorination of heteroaromatic carboxylic acids with Selectfluor demonstrates the potential of fluorinated indoles in synthesizing monofluoroindoles, emphasizing the reactivity of such compounds towards electrophilic fluorination (Yuan et al., 2017).

Scientific Research Applications

Anticancer Applications

5-Fluoro-1-methyl-1H-indole-3-carboxylic acid and its derivatives have shown promising anticancer activity. Kryshchyshyn-Dylevych et al. (2020) elaborated a method for synthesizing derivatives of this compound, finding one derivative with significant antimitotic activity in cancer cells at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020). Similarly, a novel indole-thiazolidinone hybrid structure was synthesized using 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester, which displayed high cytotoxic action towards various cancer cells, including breast, colon, and lung cancer cells (Kryshchyshyn-Dylevych et al., 2021).

Antiviral Properties

Ivachtchenko et al. (2015) synthesized derivatives of this compound which exhibited antiviral properties against various viruses, including bovine viral diarrhea virus and influenza A virus. These derivatives were more effective than some standard antiviral drugs in certain cases (Ivachtchenko et al., 2015).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated indole compounds, including those derived from this compound, is significant for the development of HIV non-nucleoside reverse transcriptase inhibitors. Mayes et al. (2010) describe a synthetic preparation of a key intermediate, demonstrating the importance of fluorinated indoles in antiviral drug development (Mayes et al., 2010).

Electrochemical Charge Storage Materials

This compound and its derivatives have applications in electrochemistry. Wang et al. (2019) developed poly(5-fluoroindole), a high-performance material for charge storage, indicating the potential of fluorinated indoles in advanced material sciences (Wang et al., 2019).

Future Directions

Indoles, including “5-fluoro-1-methyl-1H-indole-3-carboxylic acid”, have attracted increasing attention in recent years due to their various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.

properties

IUPAC Name |

5-fluoro-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVWOGCIQANCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

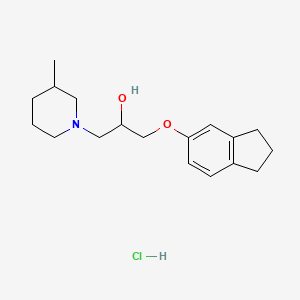

![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)

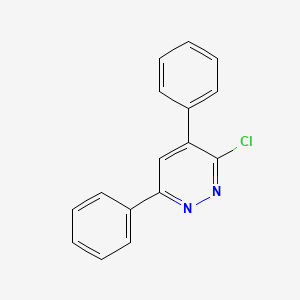

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

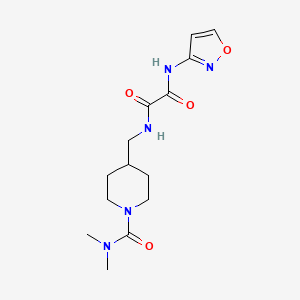

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)

![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)